Stevaladil

Description

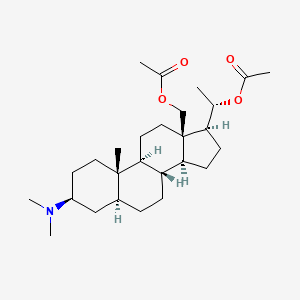

Stevaladil (chemical name: 3beta-(dimethylamino)-5alpha-pregnane-18,20alpha-diol diacetate) is a synthetic vasodilator classified under the therapeutic category of vasodilator alcohols . Its molecular formula is C27H45NO4, with a molecular weight of approximately 453.65 g/mol. Structurally, this compound features a pregnane backbone modified with dimethylamino and diacetate ester groups, distinguishing it from other vasoactive agents .

Regulatory authorities, including the U.S. FDA and the European Medicines Agency (EMA), recognize this compound as an active pharmaceutical ingredient (API) under Unique Ingredient Identifier (UNII) FW24343731 and NIH Compound Identifier 3083966 . It is internationally classified under Harmonized System (HS) code 29221980 and Standard International Trade Classification (SITC) 51461, indicating its inclusion in pharmaceutical preparations targeting vascular disorders .

Properties

CAS No. |

6535-03-1 |

|---|---|

Molecular Formula |

C27H45NO4 |

Molecular Weight |

447.6 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13R,14S,17S)-17-[(1S)-1-acetyloxyethyl]-3-(dimethylamino)-10-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-13-yl]methyl acetate |

InChI |

InChI=1S/C27H45NO4/c1-17(32-19(3)30)23-9-10-25-22-8-7-20-15-21(28(5)6)11-13-26(20,4)24(22)12-14-27(23,25)16-31-18(2)29/h17,20-25H,7-16H2,1-6H3/t17-,20-,21-,22+,23+,24-,25-,26-,27-/m0/s1 |

InChI Key |

AYSBIMSATXNCSF-VFEFFJNBSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N(C)C)C)COC(=O)C)OC(=O)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N(C)C)C)COC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stevaladil involves several steps, starting with the preparation of the core structure. The process typically includes:

Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.

Functionalization: Various functional groups are added to the core structure through a series of chemical reactions.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Stevaladil undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from this compound.

Substitution: This reaction involves the replacement of one functional group in this compound with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions typically involve anhydrous solvents and low temperatures.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Stevaladil has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound in studies of vasodilators and their mechanisms of action.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic uses in treating cardiovascular diseases and other conditions.

Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

Stevaladil exerts its effects by targeting specific molecular pathways involved in vasodilation. It primarily acts on the smooth muscle cells of blood vessels, causing them to relax and widen. This effect is mediated through the activation of specific receptors and signaling pathways, leading to a decrease in blood pressure and improved blood flow .

Comparison with Similar Compounds

Key Observations :

- Suloctidil ’s sulfur-containing groups (isopropylthio) and alkyl chains could influence membrane permeability and ion channel modulation, differing from this compound’s ester-based mechanism .

Pharmacokinetic and Regulatory Comparisons

| Parameter | This compound | Hexobendine | Suloctidil |

|---|---|---|---|

| Regulatory Status | FDA Preferred Term (Q4 2014) | FDA Preferred Term (Q4 2014) | FDA Preferred Term (Q4 2014) |

| EMA XEVMPD Index | SUB10647MIG | Not specified | SUB10752MIG |

| WHO ATC Classification | Included | Included | Included |

| HS Code | 29221980 | 29221980 | 29309085 |

Key Observations :

- All three compounds are recognized by the FDA and EMA, but Suloctidil’s HS code (29309085) reflects its classification under organosulfur compounds, unlike this compound and Hexobendine .

- Differences in HS codes suggest variations in chemical subclassification and international trade handling .

Inferred Pharmacodynamic Properties

- This compound : Likely modulates vascular tone via steroid hormone pathways due to its pregnane backbone. The diacetate esters may enhance bioavailability through hydrolysis in vivo .

- Hexobendine: The trimethoxybenzoate groups may act as nitric oxide donors or calcium channel blockers, common in vasodilators targeting angina .

- Suloctidil : The isopropylthio group could inhibit platelet aggregation or interact with potassium channels, offering a dual mechanism distinct from this compound .

Tables

Table 1 : Structural and Regulatory Comparison of this compound, Hexobendine, and Suloctidil .

Table 2 : Inferred Pharmacodynamic Mechanisms Based on Chemical Features .

Biological Activity

Stevaladil is a compound that has garnered interest in the field of pharmacology due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and case reports to provide a comprehensive overview.

Overview of this compound

This compound is derived from the genus Stevia, particularly Stevia rebaudiana, known for its sweetening properties and various biological activities. The compound is primarily recognized for its potential as an anti-inflammatory and antioxidant agent, among other pharmacological effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular disorders. A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. This action suggests its potential utility in treating inflammatory diseases like arthritis and inflammatory bowel disease .

Antidiabetic Properties

Preclinical studies have indicated that this compound may possess antidiabetic effects by enhancing insulin sensitivity and promoting glucose uptake in muscle cells. These findings are particularly relevant given the rising global prevalence of diabetes .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study on Inflammatory Bowel Disease : A clinical trial involving patients with inflammatory bowel disease demonstrated that this compound supplementation led to a significant reduction in disease activity scores and improved quality of life measures. Patients reported fewer flare-ups and reduced reliance on corticosteroids .

- Diabetes Management : In a randomized controlled trial, participants receiving this compound showed improved glycemic control compared to those on a placebo. The study highlighted a notable decrease in HbA1c levels, suggesting enhanced long-term glucose management .

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway : this compound inhibits NF-kB activation, leading to decreased expression of inflammatory mediators.

- AMP-Activated Protein Kinase (AMPK) Activation : By activating AMPK, this compound enhances glucose uptake and fatty acid oxidation, contributing to its antidiabetic effects .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.